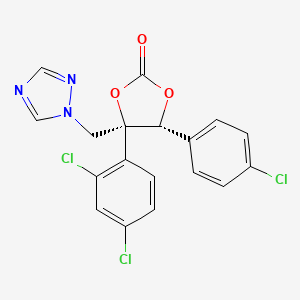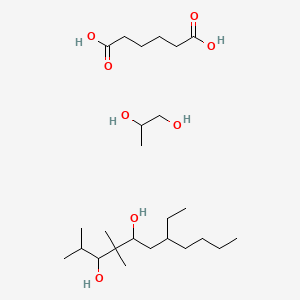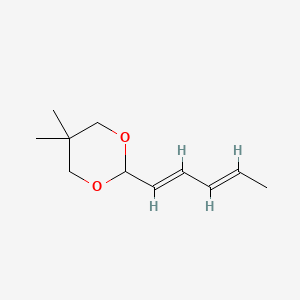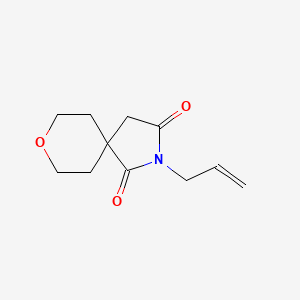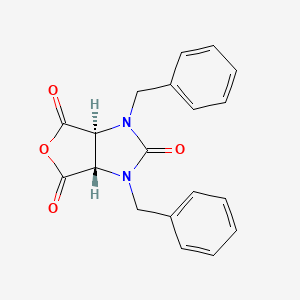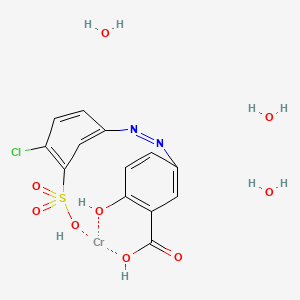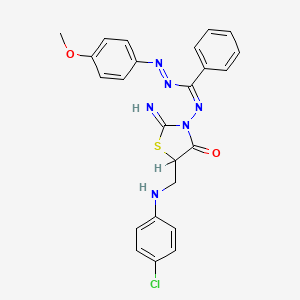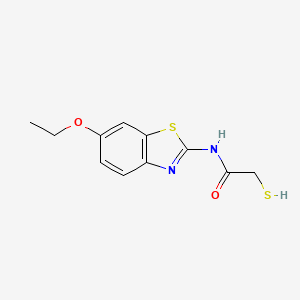
Unii-BR515I2JQ6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-BR515I2JQ6, also known as di-tert-dodecyl pentasulfide, is a chemical compound with the molecular formula C24H50S5. It is characterized by its achiral nature and a molecular weight of 498.979. This compound is primarily used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-dodecyl pentasulfide typically involves the reaction of tert-dodecyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfide structure. The process generally requires a catalyst and is conducted at elevated temperatures to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of di-tert-dodecyl pentasulfide is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions: Di-tert-dodecyl pentasulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form lower sulfides.
Substitution: Di-tert-dodecyl pentasulfide can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring a catalyst and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower sulfides.
Substitution: Substituted sulfides with different functional groups.
Applications De Recherche Scientifique
Di-tert-dodecyl pentasulfide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Research studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigations into its potential therapeutic applications are ongoing, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of di-tert-dodecyl pentasulfide involves its interaction with molecular targets through its sulfur atoms. The compound can form bonds with various substrates, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include the formation of reactive intermediates that can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
- Di-tert-butyl disulfide
- Di-tert-octyl trisulfide
- Di-tert-nonyl tetrasulfide
Comparison: Di-tert-dodecyl pentasulfide is unique due to its pentasulfide structure, which provides distinct chemical properties compared to other similar compounds. Its longer carbon chain and higher sulfur content make it particularly useful in applications requiring enhanced stability and reactivity.
Propriétés
Numéro CAS |
31565-23-8 |
|---|---|
Formule moléculaire |
C24H50S5 |
Poids moléculaire |
499.0 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylundecan-2-ylpentasulfanyl)undecane |
InChI |
InChI=1S/C24H50S5/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-29-28-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
Clé InChI |
ADGRTOXXCXYHQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C)SSSSSC(C)(C)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


